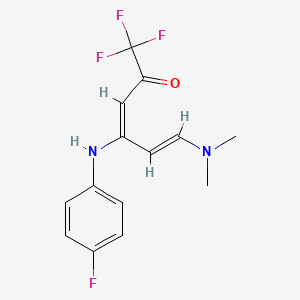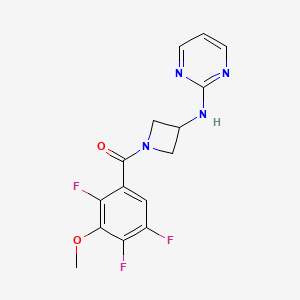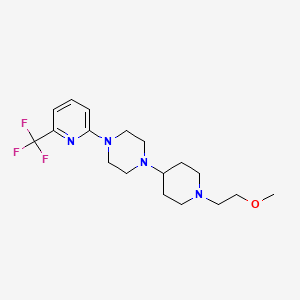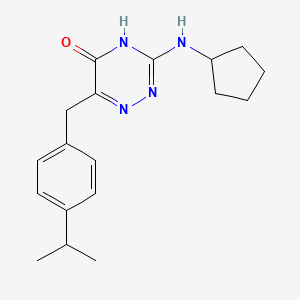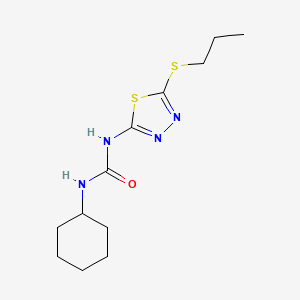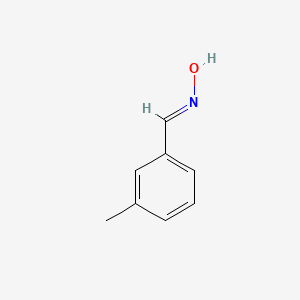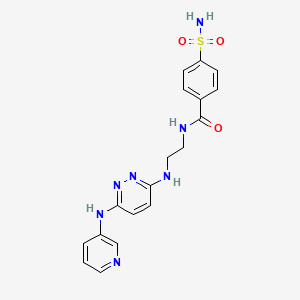
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the hydroxyethyl group, and the formation of the cyclopentanecarboxamide moiety. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophen rings, along with the cyclopentanecarboxamide group. The hydroxyethyl group would likely be attached to one of the carbon atoms in the furan ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiophen rings, both of which are aromatic and thus relatively stable. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of the atoms could all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with furan and thiophene moieties have demonstrated promising antibacterial properties. For example, a study synthesized novel pyrazoline analogues containing furan and thiophene rings, which showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Rani, Yusuf, & Khan, 2012).
Synthesis and Organic Chemistry
The photooxygenation of 2-thiophenyl-substituted furans has been explored for the synthesis of γ-hydroxybutenolides, indicating a novel approach to constructing complex molecules with potential applications in organic synthesis and materials science (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Antiplasmodial Activities
Research into N-acylated furazan-3-amines, a structural class related to the query compound, has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. This demonstrates the potential of furan and thiophene derivatives in developing new antimalarial treatments (Hermann et al., 2021).
Biomass Conversion and Catalysis
The catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the role of furan derivatives in sustainable chemistry and the production of bio-based chemicals and fuels (Nakagawa, Tamura, & Tomishige, 2013).
Antiprotozoal Activity
Studies on compounds similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, such as 2,5-bis(4-guanylphenyl)furans, have shown significant antiprotozoal activity, particularly against Trypanosoma species, suggesting potential applications in treating protozoal infections (Das & Boykin, 1977).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-13(12-5-8-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-9-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVAVXVHSRLIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

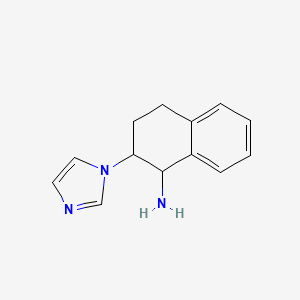
![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)

